Carmagerol

Description

Properties

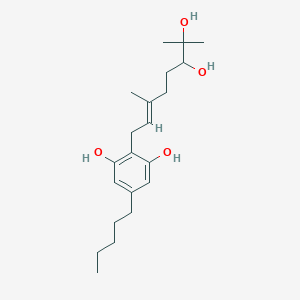

Molecular Formula |

C21H34O4 |

|---|---|

Molecular Weight |

350.5 g/mol |

IUPAC Name |

2-[(E)-6,7-dihydroxy-3,7-dimethyloct-2-enyl]-5-pentylbenzene-1,3-diol |

InChI |

InChI=1S/C21H34O4/c1-5-6-7-8-16-13-18(22)17(19(23)14-16)11-9-15(2)10-12-20(24)21(3,4)25/h9,13-14,20,22-25H,5-8,10-12H2,1-4H3/b15-9+ |

InChI Key |

OWSPBIWYEIHDKZ-OQLLNIDSSA-N |

Isomeric SMILES |

CCCCCC1=CC(=C(C(=C1)O)C/C=C(\C)/CCC(C(C)(C)O)O)O |

Canonical SMILES |

CCCCCC1=CC(=C(C(=C1)O)CC=C(C)CCC(C(C)(C)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Carmagerol: A Technical Guide to its Discovery and Origin in Cannabis sativa

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, origin, and putative biosynthetic pathway of Carmagerol, a polar cannabinoid identified in Cannabis sativa. The document details the isolation and structural elucidation of this racemic compound, presenting key experimental protocols and quantitative data from the primary literature. Furthermore, this guide visualizes the proposed biosynthetic origin of this compound from Cannabigerol (CBG), the experimental workflow for its discovery, and its observed immunomodulatory effects through detailed diagrams. This resource is intended to serve as a foundational document for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development who are interested in the diverse and complex chemistry of Cannabis sativa.

Introduction

Cannabis sativa L. is a rich source of a diverse array of secondary metabolites, most notably the cannabinoids. While extensive research has focused on major cannabinoids such as Δ⁹-tetrahydrocannabinol (THC) and cannabidiol (CBD), the plant's chemical repertoire includes a multitude of minor and structurally unique cannabinoids. Among these is this compound, a polar, dihydroxylated derivative of cannabigerol (CBG). This guide delves into the specifics of its discovery and origin, providing a technical foundation for further research and development.

Discovery and Structural Elucidation

This compound was first isolated from the aerial parts of Cannabis sativa var. 'Carma'.[1] Its structure was established as rac-6′,7′-dihydro, 6′,7′-dihydroxycannabigerol through spectroscopic analysis and semi-synthesis from its precursor, cannabigerol (CBG).[1] The natural product was found to be a racemic mixture, a characteristic that is particularly noteworthy as it suggests a non-enzymatic final step in its biosynthesis.[1]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₂₁H₃₄O₄ | [2] |

| Molecular Weight | 350.5 g/mol | [2] |

| Appearance | Colorless gum | |

| Optical Activity | Optically inactive (racemic) | |

| Formal Name | 2-[(2E)-6,7-dihydroxy-3,7-dimethyl-2-octen-1-yl]-5-pentyl-1,3-benzenediol |

Origin and Biosynthesis in Cannabis sativa

The biosynthesis of cannabinoids in Cannabis sativa originates from the precursors olivetolic acid and geranyl pyrophosphate, which combine to form cannabigerolic acid (CBGA), the central precursor to most cannabinoids. CBGA is then converted to cannabigerol (CBG) via non-enzymatic decarboxylation.

While the precise biosynthetic pathway of this compound within the plant has not been definitively elucidated, evidence suggests a multi-step conversion from CBG. A key intermediate, 6′,7′-epoxy-CBG, has been identified as a metabolite of CBG generated by human cytochrome P450s and is considered a putative precursor to this compound. This suggests a likely pathway in Cannabis sativa involving the epoxidation of the terminal double bond of the geranyl moiety of CBG, followed by hydrolysis of the epoxide to yield the vicinal diol, this compound. The non-enzymatic hydrolysis of the epoxide would account for the racemic nature of the isolated natural product.

Caption: Proposed biosynthetic pathway of this compound from Cannabigerol (CBG).

Quantitative Data

To date, the quantitative analysis of this compound has been limited. The initial discovery was made in the Cannabis sativa variety 'Carma'. There is a lack of comprehensive studies reporting the concentration of this compound across a broader range of Cannabis sativa cultivars. The development of validated analytical methods for the quantification of this compound would be a valuable contribution to the field, enabling the screening of different chemovars for this compound.

| Analyte | Cannabis sativa Variety | Tissue | Reported Presence |

| This compound | Carma | Aerial parts | Identified and isolated |

Experimental Protocols

The following section details the key experimental methodologies employed in the discovery and characterization of this compound, as described in the primary literature.

Extraction and Isolation

The isolation of this compound from the aerial parts of Cannabis sativa var. 'Carma' involved a multi-step process designed to separate this polar cannabinoid from the more abundant, less polar constituents.

Caption: Experimental workflow for the isolation of this compound.

Structure Elucidation

The structure of the isolated compound was determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular formula.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments were used to establish the connectivity of atoms and the overall structure of the molecule.

Semi-synthesis from Cannabigerol (CBG)

To confirm the proposed structure, this compound was semi-synthesized from CBG. This involved the dihydroxylation of the terminal double bond of the geranyl side chain of CBG. The synthetic product was found to be identical to the natural isolate, confirming the structure of this compound as 6′,7′-dihydroxy-CBG.

Biological Activity and Signaling Pathways

While research on the specific biological activities and signaling pathway interactions of this compound is still in its early stages, preliminary studies have indicated its potential as an immunomodulatory agent. In an in-vitro study, this compound demonstrated a significant capacity to reduce the pro-inflammatory cytokine Interleukin-6 (IL-6) and increase the anti-inflammatory cytokine Interleukin-10 (IL-10). This suggests that this compound may exert its effects through the modulation of inflammatory signaling pathways.

Caption: Observed immunomodulatory effects of this compound on key cytokines.

Conclusion and Future Directions

This compound represents an intriguing addition to the complex chemical landscape of Cannabis sativa. Its discovery highlights the potential for identifying novel cannabinoids, particularly in less-studied varieties of the plant. The racemic nature of this compound points towards a non-enzymatic step in its biosynthesis, a detail that warrants further investigation to fully elucidate the pathway within the plant.

Future research should focus on several key areas:

-

Quantitative Analysis: Development and application of analytical methods to quantify this compound across a wide range of Cannabis sativa cultivars to identify high-yielding strains.

-

Biosynthetic Pathway Elucidation: In-planta studies to confirm the proposed biosynthetic pathway from CBG, including the identification of any involved enzymes in the initial epoxidation step.

-

Pharmacological Evaluation: In-depth investigation of the biological activities of this compound, particularly its immunomodulatory effects, and the elucidation of the specific signaling pathways through which it acts.

A deeper understanding of this compound will contribute to a more complete picture of cannabinoid chemistry and may unveil new therapeutic opportunities.

References

The Biosynthesis of Carmagerol from Cannabigerol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carmagerol, a dihydroxylated metabolite of cannabigerol (CBG), has garnered interest for its potential biological activities. This technical guide delineates the biosynthetic pathway of this compound from its precursor, cannabigerol. While not a primary cannabinoid synthesized directly by the enzymatic machinery of Cannabis sativa, this compound is formed through metabolic conversion in vivo and can be produced semi-synthetically. This document provides an in-depth overview of the transformation process, including the key enzymatic steps, detailed experimental protocols for its synthesis and characterization, and a summary of relevant quantitative data. Diagrams illustrating the biosynthetic pathway and experimental workflows are provided to facilitate a comprehensive understanding of the process.

Introduction

Cannabigerol (CBG) is a non-psychoactive phytocannabinoid that serves as the central precursor to many other cannabinoids, including Δ⁹-tetrahydrocannabinol (THC) and cannabidiol (CBD).[1][2] Beyond its role as a biosynthetic intermediate, CBG itself and its metabolites are subjects of ongoing research for their therapeutic potential. One such metabolite is this compound, also known as rac-6′,7′-dihydro-6′,7′-dihydroxycannabigerol.[3] This polar cannabinoid has been isolated from Cannabis sativa var. Carma and is also produced through the metabolism of CBG.[3][4] This guide focuses on the pathway and methodologies involved in the conversion of CBG to this compound.

Biosynthesis Pathway of this compound from Cannabigerol

The formation of this compound from CBG is a two-step process involving epoxidation followed by hydrolysis. This conversion is mediated by cytochrome P450 (CYP) enzymes in vivo and can be replicated through chemical synthesis.

-

Epoxidation of Cannabigerol: The initial step involves the epoxidation of the 6′,7′ double bond of the geranyl side chain of CBG. In human metabolism, this reaction is catalyzed by cytochrome P450 enzymes, leading to the formation of 6′,7′-epoxy-CBG. This intermediate is considered a putative precursor to this compound.

-

Hydrolysis of 6′,7′-epoxy-CBG: The subsequent step is the hydrolysis of the epoxide ring of 6′,7′-epoxy-CBG. This reaction results in the formation of two hydroxyl groups at the 6′ and 7′ positions, yielding this compound. This hydrolysis can occur spontaneously or be facilitated by acidic conditions.

Experimental Protocols

The following sections detail the methodologies for the chemical synthesis and characterization of this compound from CBG, as adapted from published literature.

Chemical Synthesis of this compound from Cannabigerol

This protocol describes a semi-synthetic approach that mimics the metabolic pathway.

Step 1: Synthesis of 6′,7′-epoxy-CBG

-

Materials: Cannabigerol (CBG), m-chloroperoxybenzoic acid (mCPBA), dichloromethane (CH2Cl2).

-

Procedure:

-

Dissolve CBG in dichloromethane.

-

Add an equimolar amount of mCPBA to the solution.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Upon completion, quench the reaction and purify the product using column chromatography to isolate 6′,7′-epoxy-CBG.

-

Step 2: Synthesis of this compound via Epoxide Hydrolysis

-

Materials: 6′,7′-epoxy-CBG, perchloric acid, tetrahydrofuran (THF), water.

-

Procedure:

-

Dissolve the purified 6′,7′-epoxy-CBG in a mixture of tetrahydrofuran and water.

-

Add a catalytic amount of perchloric acid to the solution.

-

Stir the mixture at room temperature. The progress of the epoxide hydrolysis can be monitored by TLC or LC-MS.

-

Once the reaction is complete, neutralize the acid and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

The organic layer is then dried and concentrated. The crude product is purified by chromatography to yield this compound.

-

Isolation and Characterization of this compound

The following protocol outlines the general steps for the isolation and characterization of this compound from a biological or synthetic source.

-

Extraction and Isolation:

-

For plant material, perform a sequential extraction with solvents of increasing polarity (e.g., hexanes, dichloromethane, ethyl acetate, ethanol).

-

The crude extract is then subjected to chromatographic techniques such as vacuum liquid chromatography (VLC) and preparative high-performance liquid chromatography (HPLC) on silica gel for purification.

-

-

Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR and 13C-NMR spectra are recorded to elucidate the chemical structure.

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact mass and molecular formula.

-

Infrared (IR) and Ultraviolet (UV) Spectroscopy: IR spectra provide information about functional groups, while UV spectra help in identifying the chromophoric system.

-

Quantitative Data

Quantitative data on the biosynthesis of this compound primarily relates to its biological activity rather than synthetic yield. The following table summarizes key findings from a study on the anti-inflammatory properties of CBG and its metabolites.

| Compound | Concentration (µM) | Effect on IL-6 Expression (pg/mL) | Effect on IL-10 Expression (pg/mL) |

| CBG | 5 | 414.2 ± 75.2 | 236.03 ± 12.35 |

| This compound | 5 | 307.8 ± 159.1 | 159.5 ± 16.7 |

| Data from a study on LPS-stimulated microglial cells. |

The study indicated that both CBG and this compound decreased the expression of the pro-inflammatory cytokine IL-6 and increased the expression of the anti-inflammatory cytokine IL-10 at a concentration of 5 µM. This compound showed a notable reduction in pro-inflammatory activity.

Conclusion

The biosynthesis of this compound from cannabigerol is a metabolic process initiated by cytochrome P450-mediated epoxidation, followed by hydrolysis. This pathway can be effectively replicated through semi-synthetic methods, allowing for the production of this compound for research and potential therapeutic applications. The detailed protocols and workflow diagrams provided in this guide offer a comprehensive resource for scientists and drug development professionals interested in the synthesis, characterization, and biological evaluation of this intriguing cannabinoid metabolite. Further research into optimizing the synthetic yield and fully elucidating the pharmacological profile of this compound is warranted.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physicochemical Properties of Carmagerol

This technical guide provides a comprehensive overview of the physicochemical properties, biological activity, and experimental protocols related to this compound, a polar phytocannabinoid metabolite.

Introduction

This compound, also known as (±)-Carmagerol or 6',7'-dihydroxy CBG, is a metabolite of Cannabigerol (CBG), a non-psychoactive cannabinoid found in the Cannabis sativa plant.[1][2] It is categorized as an analytical reference standard and has been identified in the Carma variety of Cannabis.[1][3] Structurally, it is characterized by the dihydroxylation of the terminal double bond in the geranyl moiety of CBG.[3] This modification increases its polarity compared to its parent compound.

Physicochemical Properties

The known physicochemical properties of this compound are summarized in the table below. Data for its parent compound, Cannabigerol (CBG), is included for comparison where specific data for this compound is not available.

| Property | This compound | Cannabigerol (CBG) - Parent Compound |

| Molecular Formula | C₂₁H₃₄O₄ | C₂₁H₃₂O₂ |

| Molecular Weight | 350.5 g/mol | 316.48 g/mol |

| Appearance | Optically inactive, colorless gum | White to off-white crystalline solid or powder |

| Solubility | Acetonitrile: 10 mg/mL | Insoluble in water; soluble in ethanol, methanol, oils, and organic solvents. |

| Melting Point | Data not available | ~52–54°C |

| Boiling Point | Data not available | >200°C (decomposes) |

| CAS Number | 140396-81-2 | 25654-31-3 |

Biological Activity and Signaling Pathways

As a derivative of CBG, this compound's biological activity is presumed to be mediated through the endocannabinoid system and other related signaling pathways. Cannabinoids are known to interact with a variety of cellular targets.

Key Signaling Targets for Cannabinoids:

-

Cannabinoid Receptors (CB1 and CB2): These are the primary targets for many cannabinoids. CB1 receptors are abundant in the central nervous system, while CB2 receptors are primarily found on immune cells. CBG, the parent compound of this compound, is a weak partial agonist or antagonist of both CB1 and CB2 receptors.

-

G-Protein Coupled Receptors (GPCRs): CB1 and CB2 are GPCRs. Their activation typically leads to an inhibitory signal by inhibiting adenylyl cyclase, which reduces intracellular cyclic adenosine monophosphate (cAMP) and protein kinase A (PKA) activity.

-

Other Potential Targets: CBG has been shown to be a potent agonist of the α2-adrenergic receptor and an antagonist of the serotonin 5-HT1A receptor and the TRPM8 channel. It is plausible that this compound may interact with these or other receptors.

The following diagram illustrates a generalized signaling pathway for cannabinoid receptors.

Experimental Protocols

Detailed experimental protocols for this compound are not widely published. However, based on the literature describing its isolation, a general workflow can be outlined.

Isolation of this compound from Cannabis sativa var. Carma

-

Extraction: The aerial parts of the plant material are extracted with acetone at room temperature. The solvent is then evaporated to yield a crude extract.

-

Initial Purification (Fat and Pigment Removal): The crude extract is subjected to filtration over reversed-phase (RP-18) silica gel to remove highly lipophilic compounds like fats and pigments.

-

Liquid-Liquid Partitioning: To separate compounds based on polarity, the extract is partitioned between aqueous methanol and a non-polar solvent like light petroleum. This step is effective in removing the less polar, major cannabinoid, CBG. This compound, being more polar, remains in the aqueous methanol phase.

-

Column Chromatography: The polar fraction is further purified using gravity column chromatography on silica gel. Fractions are collected and monitored by techniques such as Thin Layer Chromatography (TLC).

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest are pooled and subjected to preparative HPLC on a silica gel column to obtain pure this compound.

Characterization and Analysis

-

Structural Elucidation: The structure of the isolated compound is determined using spectroscopic methods such as Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) and Mass Spectrometry (MS).

-

Purity Assessment: The purity of the final product is typically assessed using analytical HPLC, with a purity of ≥95% being common for reference standards.

The following diagram illustrates the experimental workflow for the isolation and characterization of this compound.

Conclusion

This compound is a polar metabolite of Cannabigerol with distinct physicochemical properties. While specific biological and pharmacological data on this compound is limited, its structural relationship to CBG suggests potential interactions with the endocannabinoid system. The established protocols for its isolation and characterization provide a foundation for further research into its therapeutic potential. This guide serves as a technical resource for professionals in the fields of natural product chemistry, pharmacology, and drug development.

References

Carmagerol's In Vitro Mechanism of Action: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carmagerol, a dihydroxylated metabolite of cannabigerol (CBG), is a polar cannabinoid found in Cannabis sativa.[1][2] While direct in-vitro studies on this compound are limited, its mechanism of action can be largely inferred from the extensive research conducted on its parent compound, CBG. This technical guide provides a comprehensive overview of the in vitro mechanisms of action attributed to CBG, which are presumed to be relevant to this compound. The guide details its effects on cell proliferation, apoptosis, cell cycle, and inflammatory signaling pathways, supported by quantitative data, experimental protocols, and visual diagrams.

Antiproliferative and Pro-Apoptotic Effects

CBG exhibits significant antiproliferative activity in various cancer cell lines, primarily by inducing apoptosis and causing cell cycle arrest.[3]

Induction of Apoptosis

CBG has been demonstrated to induce programmed cell death in colorectal cancer cells and other cancer cell types.[3] The apoptotic mechanism involves the activation of key signaling cascades.

Key Findings:

-

Increased Apoptotic Cell Population: Treatment with CBG leads to a significant increase in the percentage of apoptotic cells.[3]

-

Activation of Caspases: CBG upregulates the expression of cleaved forms of caspase-3 and caspase-9, which are critical executioner and initiator caspases in the apoptotic pathway, respectively.

-

PARP-1 Cleavage: Increased levels of cleaved Poly (ADP-ribose) polymerase-1 (PARP-1), a hallmark of apoptosis, are observed following CBG treatment.

-

Upregulation of p53: The tumor suppressor protein p53 is also upregulated, suggesting its involvement in the CBG-induced apoptotic process.

Quantitative Data on CBG-Induced Apoptosis:

| Cell Line | Treatment | Parameter | Result | Reference |

| SW480 (Colorectal Cancer) | 30 µM CBG (24h) | Early Apoptotic Cells | 5.8-fold increase (from 4.3% to 26%) | |

| LoVo (Colorectal Cancer) | 30 µM CBG (24h) | Early Apoptotic Cells | 7-fold increase (from 3.6% to 25.5%) | |

| SW480 (Colorectal Cancer) | CBG (Concentration not specified) | Total Apoptotic Cells | Increase from 4.8% to 31.7% | |

| LoVo (Colorectal Cancer) | CBG (Concentration not specified) | Total Apoptotic Cells | Increase from 7.7% to 33.9% |

Signaling Pathway for CBG-Induced Apoptosis:

Cell Cycle Arrest

CBG has been shown to halt the progression of the cell cycle, thereby inhibiting cell proliferation.

Key Findings:

-

G1 Phase Arrest: CBG treatment leads to an accumulation of cells in the G1 phase of the cell cycle. This prevents cells from entering the S phase, where DNA replication occurs.

-

Increased Sub-G1 Population: An increase in the sub-G1 cell population is observed, which is indicative of apoptotic cells with fragmented DNA.

Quantitative Data on CBG-Induced Cell Cycle Arrest:

| Cell Line | Treatment | Parameter | Result | Reference |

| SW480 (Colorectal Cancer) | CBG (12h) | G1 Phase Population | Increase from 55.9% to 75.7% | |

| LoVo (Colorectal Cancer) | CBG (12h) | G1 Phase Population | Increase from 53.6% to 62.6% | |

| SW480 (Colorectal Cancer) | CBG (24h) | Dead Cell Population | Increase to 38.4% | |

| LoVo (Colorectal Cancer) | CBG (48h) | Dead Cell Population | Increase to 19.2% |

Logical Flow of CBG-Induced Cell Cycle Arrest:

Anti-inflammatory Mechanism

CBG demonstrates potent anti-inflammatory properties by modulating key inflammatory signaling pathways.

Inhibition of the JAK/STAT/NF-κB Pathway

CBG has been shown to alleviate inflammatory responses by inhibiting the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) and nuclear factor-kappa B (NF-κB) signaling pathways.

Key Findings:

-

Downregulation of Pro-inflammatory Cytokines: CBG treatment reduces the expression of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.

-

Modulation of JAK/STAT Signaling: CBG modulates the phosphorylation and activation of key proteins in the JAK/STAT pathway, including JAK1, JAK2, STAT1, STAT3, and STAT6.

-

Inhibition of NF-κB Activation: CBG reduces the phosphorylation of IκBα and subsequently inhibits the activation and nuclear translocation of NF-κB.

Signaling Pathway for CBG-Mediated Anti-inflammatory Effects:

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized methodologies for the key experiments cited in this guide.

Cell Viability Assay (MTT Assay)

-

Purpose: To determine the cytotoxic effects of this compound/CBG on cancer cells.

-

Procedure:

-

Seed cells in 96-well plates at a specific density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound/CBG for specified time periods (e.g., 24, 48, 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage of the control (untreated) cells. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined from the dose-response curve.

-

Apoptosis Assay (Annexin V/PI Staining)

-

Purpose: To quantify the percentage of apoptotic and necrotic cells.

-

Procedure:

-

Treat cells with this compound/CBG as described for the cell viability assay.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

-

Cell Cycle Analysis (Flow Cytometry)

-

Purpose: To determine the distribution of cells in different phases of the cell cycle.

-

Procedure:

-

Treat cells with this compound/CBG for the desired time.

-

Harvest and fix the cells in cold 70% ethanol overnight at -20°C.

-

Wash the cells with PBS and treat them with RNase A to remove RNA.

-

Stain the cellular DNA with Propidium Iodide (PI).

-

Analyze the DNA content of the cells by flow cytometry. The percentage of cells in G0/G1, S, and G2/M phases is determined based on the fluorescence intensity.

-

Western Blot Analysis

-

Purpose: To detect and quantify the expression levels of specific proteins involved in signaling pathways.

-

Procedure:

-

Treat cells with this compound/CBG and lyse them to extract total protein.

-

Determine the protein concentration using a protein assay (e.g., BCA assay).

-

Separate the proteins by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).

-

Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific to the target proteins (e.g., cleaved caspase-3, p-STAT3, etc.).

-

Wash the membrane and incubate it with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensity and normalize it to a loading control (e.g., β-actin or GAPDH).

-

Experimental Workflow for In Vitro Analysis of this compound:

Conclusion

The in vitro evidence for cannabigerol (CBG), the parent compound of this compound, strongly suggests a multi-faceted mechanism of action that includes the induction of apoptosis via the intrinsic pathway, cell cycle arrest at the G1 phase, and potent anti-inflammatory effects through the inhibition of the JAK/STAT and NF-κB signaling pathways. These findings provide a solid foundation for the continued investigation of this compound as a potential therapeutic agent in oncology and inflammatory diseases. Further direct studies on this compound are warranted to delineate its specific activities and to confirm if it retains or possesses enhanced properties compared to CBG.

References

The Pharmacokinetic and Metabolic Profile of Carmagerol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carmagerol, a dihydroxylated metabolite of the non-psychoactive phytocannabinoid cannabigerol (CBG), has garnered interest within the scientific community for its potential biological activities. As a product of phase I metabolism, understanding the pharmacokinetics and metabolic fate of its parent compound, CBG, is paramount to elucidating the exposure and potential effects of this compound. This technical guide provides a comprehensive overview of the current knowledge on the absorption, distribution, metabolism, and excretion (ADME) of CBG, with a specific focus on the formation and characteristics of its metabolite, this compound. All quantitative data are presented in structured tables for comparative analysis, and detailed experimental protocols are provided for key studies. Visual diagrams generated using Graphviz are included to illustrate metabolic pathways and experimental workflows.

Pharmacokinetics of Cannabigerol (CBG)

The pharmacokinetic profile of CBG has been investigated in several preclinical species, including mice, rats, and horses. These studies reveal that CBG generally exhibits rapid absorption and extensive metabolism, with the route of administration and formulation significantly influencing its bioavailability.

Preclinical Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of CBG observed in various animal models.

Table 1: Pharmacokinetic Parameters of Cannabigerol (CBG) in Mice

| Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (t½) (h) | Reference |

| Intravenous (i.v.) | 10 | - | - | - | - | [1] |

| Intraperitoneal (i.p.) | 120 | 14,300 ± 2,100 | 2.0 | 28,600 ± 4,200 | 4.5 | [2] |

| Oral (p.o.) | 120 | 2,600 ± 500 | 1.0 | 5,200 ± 1,000 | 2.6 | [2] |

Table 2: Pharmacokinetic Parameters of Cannabigerol (CBG) in Rats

| Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (t½) (h) | Reference |

| Intraperitoneal (i.p.) | 120 | 1,500 ± 300 | 1.0 | 4,500 ± 900 | 9.3 | [3] |

| Oral (p.o.) | 120 | 1,200 ± 200 | 2.0 | 3,600 ± 700 | - | [3] |

Table 3: Pharmacokinetic Parameters of Cannabigerol (CBG) in Horses

| Route of Administration | Dose (mg/kg) | Formulation | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (t½) (h) | Bioavailability (%) |

| Intravenous (i.v.) | 1 | - | - | - | - | ~29 | - |

| Oral (p.o.) | 10 | Micellar | - | Shorter | - | 29 - 46 | ~28 |

| Oral (p.o.) | 10 | Oil | - | Longer | - | 29 - 46 | ~28 |

Human Pharmacokinetic Data

To date, comprehensive pharmacokinetic studies of CBG in humans are limited. However, an initial study has highlighted the significant impact of dietary fat on the oral absorption of CBG.

Table 4: Impact of Dietary Fat on Oral Cannabigerol (CBG) Pharmacokinetics in Adults

| Meal Condition | Cmax | AUC | Half-life (t½) |

| High-Fat | Significantly Higher | Significantly Higher | Significantly Higher |

| Low-Fat | Lower | Lower | Lower |

Metabolism of Cannabigerol (CBG) and Formation of this compound

CBG undergoes extensive phase I and phase II metabolism, primarily mediated by cytochrome P450 (CYP) enzymes in the liver. The metabolic pathways involve hydroxylation and epoxidation of the geranyl and pentyl side chains, followed by glucuronidation.

Key Metabolites

Several metabolites of CBG have been identified, with this compound (6',7'-dihydroxy-6',7'-dihydro-CBG) being a prominent product of the epoxidation and subsequent hydrolysis of the geranyl side chain. Another major metabolite identified is cyclo-CBG.

The metabolic conversion of CBG is rapid and extensive, with studies in horses showing that the metabolite-to-parent drug AUC ratio can exceed 50, indicating significant first-pass metabolism.

Cytochrome P450 Enzymes Involved

In vitro studies using human liver microsomes and recombinant CYP enzymes have identified the following isoforms as being involved in the metabolism of CBG:

-

CYP2J2

-

CYP3A4

-

CYP2D6

-

CYP2C8

-

CYP2C9

Visualizing the Metabolic Pathway of this compound

The following diagram, generated using the DOT language, illustrates the metabolic pathway from the parent compound, cannabigerol, to its metabolite, this compound.

Caption: Metabolic conversion of cannabigerol to this compound.

Experimental Protocols

In Vivo Pharmacokinetic Study in Mice

-

Animals: Male C57BL/6Crl mice.

-

Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Drug Administration:

-

Intravenous (i.v.): CBG dissolved in a vehicle of ethanol, Emulphor, and saline (1:1:18) administered via the tail vein.

-

Intraperitoneal (i.p.): CBG suspended in a vehicle of 5% ethanol, 5% Cremophor EL, and 90% saline.

-

Oral (p.o.): CBG administered by oral gavage in the same vehicle as the i.p. group.

-

-

Blood Sampling: Blood samples were collected at specified time points (e.g., 10 min, 30 min, 1 h, 3 h, 6 h, 12 h, 18 h, and 24 h) post-administration via cardiac puncture.

-

Sample Preparation: Plasma was separated by centrifugation and stored at -80°C until analysis.

-

Analytical Method: Plasma concentrations of CBG were quantified by a validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method.

In Vitro Metabolism Study Using Human Liver Microsomes

-

Materials: Pooled human liver microsomes (HLMs), recombinant human CYP enzymes, NADPH regenerating system.

-

Incubation: CBG was incubated with HLMs or individual recombinant CYP enzymes in the presence of the NADPH regenerating system at 37°C.

-

Reaction Termination: The reaction was stopped at various time points by the addition of a cold organic solvent (e.g., acetonitrile).

-

Metabolite Identification: The incubation mixtures were analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify and characterize the metabolites formed.

-

Enzyme Kinetics: Kinetic parameters (Km and Vmax) were determined by incubating varying concentrations of CBG with the enzymes and measuring the rate of metabolite formation.

Experimental Workflow for a Typical Preclinical Pharmacokinetic Study

The following diagram outlines the typical workflow for conducting a preclinical pharmacokinetic study of a compound like this compound's parent, CBG.

Caption: Workflow for a preclinical pharmacokinetic study.

Logical Relationships in Pharmacokinetics

The interplay of various pharmacokinetic parameters determines the overall exposure and fate of a drug and its metabolites in the body. The following diagram illustrates these relationships.

Caption: Relationships between key pharmacokinetic processes.

Conclusion

The pharmacokinetic profile of this compound is intrinsically linked to the metabolism of its parent compound, cannabigerol. Current research indicates that CBG is rapidly absorbed and extensively metabolized in preclinical species, with this compound being a significant metabolite. The involvement of multiple CYP450 enzymes highlights the potential for drug-drug interactions. While animal studies provide a solid foundation, further research, particularly in humans, is necessary to fully characterize the pharmacokinetics of CBG and its metabolites, including this compound. This will be crucial for the rational design of future clinical studies and the development of CBG-based therapeutics. The detailed methodologies and summarized data presented in this guide offer a valuable resource for researchers in the field of cannabinoid pharmacology and drug development.

References

Carmagerol and its Interaction with Cannabinoid Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carmagerol, a metabolite of the non-psychoactive phytocannabinoid cannabigerol (CBG), is an emerging compound of interest within the field of cannabinoid pharmacology.[1] Understanding its interaction with the primary targets of the endocannabinoid system, the cannabinoid receptors 1 (CB1) and 2 (CB2), is crucial for elucidating its potential therapeutic effects. This technical guide provides a comprehensive overview of the current understanding of this compound's engagement with these G-protein coupled receptors (GPCRs), drawing upon the well-established pharmacology of its parent compound, CBG.[2] This document details binding affinities, functional activities, and the downstream signaling pathways modulated by these interactions. Detailed experimental protocols for key assays are provided to facilitate further research and drug development efforts in this area.

Introduction to this compound and Cannabinoid Receptors

This compound, also known as (±)-Carmagerol or 6',7'-dihydroxy CBG, is a metabolite of cannabigerol (CBG), one of the major non-psychoactive phytocannabinoids found in Cannabis sativa L.[1] Like other cannabinoids, its biological effects are largely mediated through interaction with the endocannabinoid system, primarily the CB1 and CB2 receptors.

-

Cannabinoid Receptor 1 (CB1): Predominantly expressed in the central nervous system, CB1 receptors are responsible for the psychoactive effects of cannabinoids like Δ9-tetrahydrocannabinol (Δ9-THC).[3] They are also found in peripheral tissues, including the spleen, lungs, and heart.[3] CB1 receptor activation is implicated in the regulation of motor control, learning, memory, and cognitive function.

-

Cannabinoid Receptor 2 (CB2): Primarily located in immune cells, such as leukocytes, and in the spleen and tonsils, CB2 receptors play a crucial role in modulating immune responses and inflammation. Their activation is not associated with psychoactive effects, making them an attractive target for therapeutic development.

Both CB1 and CB2 are Class A G-protein coupled receptors (GPCRs) that primarily couple to the inhibitory G-protein, Gi/o. This coupling leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels, and the modulation of various ion channels and kinase cascades.

Quantitative Analysis of Cannabinoid Receptor Interaction

Direct quantitative data on the binding affinity and functional potency of this compound at CB1 and CB2 receptors is limited in the current scientific literature. However, significant insights can be drawn from the pharmacological profile of its parent compound, cannabigerol (CBG). CBG is considered a partial agonist at both CB1 and CB2 receptors.

Table 1: Binding Affinities (Ki) of Cannabigerol (CBG) at Human Cannabinoid Receptors

| Radioligand | Receptor | CBG Ki (nM) | Cell Line | Reference |

| [3H]-CP-55,940 | CB1 | 897 | CHO | |

| [3H]-CP-55,940 | CB2 | 153 | CHO | |

| [3H]-WIN-55,212-2 | CB1 | >30,000 | CHO | |

| [3H]-WIN-55,212-2 | CB2 | 2,700 | CHO | |

| Fluorophore-conjugated CM-157 | CB2 | 152 | HEK-293T | |

| Fluorophore-conjugated CM-157 (in presence of CB1) | CB2 | 56 | HEK-293T |

Note: Ki values represent the inhibitory constant, with lower values indicating higher binding affinity.

Table 2: Functional Activity of Cannabigerol (CBG) at Human Cannabinoid Receptors

| Assay | Receptor | Agonist | CBG Effect | Reference |

| cAMP Accumulation | CB2 | Forskolin | Partial Agonist | |

| ERK1/2 Phosphorylation | CB2 | - | Agonist | |

| β-arrestin Recruitment | CB2 | - | Agonist |

Note: Functional assays indicate that CBG can activate downstream signaling pathways of the CB2 receptor.

Signaling Pathways

The interaction of cannabinoids with CB1 and CB2 receptors initiates a cascade of intracellular signaling events. As this compound is a metabolite of CBG, it is anticipated to modulate similar pathways.

G-Protein Dependent Signaling

Upon agonist binding, CB1 and CB2 receptors undergo a conformational change, facilitating the activation of associated Gi/o proteins. The activated G-protein dissociates into its Gαi/o and Gβγ subunits, which then modulate their respective downstream effectors.

-

Inhibition of Adenylyl Cyclase: The primary effector of the Gαi/o subunit is adenylyl cyclase. Its inhibition leads to a reduction in the intracellular concentration of the second messenger cAMP.

-

Modulation of Ion Channels: The Gβγ subunit can directly interact with and modulate the activity of various ion channels. For CB1 receptors, this includes the inhibition of N- and P/Q-type calcium channels and the activation of inwardly rectifying potassium channels.

-

Activation of MAPK/ERK Pathway: Both CB1 and CB2 receptor activation can lead to the stimulation of the mitogen-activated protein kinase (MAPK) cascade, including the extracellular signal-regulated kinases 1 and 2 (ERK1/2). This pathway is crucial for regulating cellular processes such as proliferation, differentiation, and survival.

References

Carmagerol: A Technical Guide on its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carmagerol, a polar dihydroxy derivative and metabolite of cannabigerol (CBG), has emerged as a phytocannabinoid with noteworthy therapeutic potential.[1][2][3] Isolated from the Carma variety of Cannabis sativa, this compound is gaining attention for its distinct bioactivities, particularly its anti-inflammatory and antibacterial properties.[1][2] This technical guide provides a comprehensive overview of the current scientific understanding of this compound, presenting quantitative data, experimental methodologies, and visual representations of its biological interactions.

Anti-inflammatory Effects

This compound has demonstrated significant anti-inflammatory properties in preclinical studies. Research indicates its ability to modulate key inflammatory pathways and cytokine production.

Modulation of Cytokine Expression

In studies utilizing lipopolysaccharide (LPS)-stimulated microglial cells, this compound was shown to significantly reduce the expression of the pro-inflammatory cytokine Interleukin-6 (IL-6) and increase the expression of the anti-inflammatory cytokine Interleukin-10 (IL-10). Among various CBG analogs tested, this compound exhibited the highest reduction in pro-inflammatory activity.

Table 1: Effect of this compound on Cytokine Expression in LPS-Stimulated Microglial Cells

| Compound | Concentration (μM) | IL-6 Expression (pg/mL) | IL-10 Expression (pg/mL) |

| This compound | 5 | 307.8 ± 159.1 | 159.5 ± 16.7 |

| CBG | 5 | 414.2 ± 75.2 | 236.03 ± 12.35 |

| Data presented as mean ± standard deviation. |

Mechanism of Action: NF-κB Pathway

The anti-inflammatory effects of this compound are suggested to be mediated, at least in part, through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. By reducing the translocation of NF-κB into the nucleus, this compound can suppress the transcription of pro-inflammatory genes.

References

Carmagerol: A Technical Whitepaper on its Role as a Phytocannabinoid Metabolite

Abstract

Carmagerol is a polar, dihydroxylated metabolite of the phytocannabinoid cannabigerol (CBG). Initially isolated from Cannabis sativa L. var. Carma, this compound is formed through the metabolic action of cytochrome P450 enzymes on its precursor, CBG. Recent studies have demonstrated its bioactivity, particularly its anti-inflammatory properties. This document provides a comprehensive technical overview of this compound, summarizing its metabolic pathway, known biological effects, quantitative data from key experiments, and detailed experimental protocols for its isolation, synthesis, and bioactivity assessment.

Introduction and Chemical Properties

This compound, also known as (±)-Carmagerol or 6',7'-dihydroxy CBG, is an analytical reference standard classified as a phytocannabinoid metabolite[1]. It was first isolated from the fibre hemp cultivar Carma[2]. It is a metabolite of cannabigerol (CBG), one of the primary cannabinoids from which others are biosynthesized in the cannabis plant[3][4]. The chemical and physical properties of this compound are detailed in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| Formal Name | 2-[(2E)-6,7-dihydroxy-3,7-dimethyl-2-octen-1-yl]-5-pentyl-1,3-benzenediol | [1] |

| CAS Number | 140396-81-2 | |

| Molecular Formula | C₂₁H₃₄O₄ | |

| Formula Weight | 350.5 g/mol | |

| Purity | ≥95% (as analytical standard) | |

| Formulation | A solution in acetonitrile |

Metabolism and Biosynthesis

This compound is not directly synthesized by the cannabis plant's cannabinoid synthase enzymes. Instead, it is a product of Phase I metabolism of its parent compound, cannabigerol (CBG), mediated by cytochrome P450 (CYP) enzymes in humans.

The metabolic process involves the epoxidation of the terminal double bond of CBG's geranyl side chain to form a putative precursor, 6',7'-epoxy-CBG. This epoxide is then hydrolyzed to form the diol, this compound. While multiple human CYP enzymes can metabolize CBG (including CYP2J2, CYP3A4, CYP2D6, CYP2C8, and CYP2C9), the specific enzymes responsible for the final hydrolysis step to this compound are still under investigation.

Caption: Metabolic pathway of Cannabigerol (CBG) to this compound.

Biological Activity: Anti-Inflammatory Effects

The primary documented biological activity of this compound is its anti-inflammatory effect, as demonstrated in lipopolysaccharide (LPS)-stimulated BV2 microglial cells. In a key study by Roy et al. (2022), this compound was shown to modulate the expression of key inflammatory cytokines.

Specifically, at a concentration of 5 µM, this compound significantly decreased the expression of the pro-inflammatory cytokine Interleukin-6 (IL-6) and simultaneously increased the expression of the anti-inflammatory cytokine Interleukin-10 (IL-10). This dual action suggests a potential role for this compound in resolving neuroinflammation. The quantitative results of this study are summarized in Table 2.

Table 2: Anti-Inflammatory Effects of this compound on LPS-Stimulated BV2 Microglial Cells

| Compound (at 5 µM) | Mean IL-6 Expression (pg/mL ± SD) | Mean IL-10 Expression (pg/mL ± SD) | Source |

| Cannabigerol (CBG) | 414.2 ± 75.2 | 236.03 ± 12.35 | |

| This compound | 307.8 ± 159.1 | 159.5 ± 16.7 | |

| Data extracted from Roy, P., et al. (2022). Metabolites of cannabigerol generated by human cytochrome P450s are bioactive. Biochemistry 61(21), 2398-2408. |

This activity points towards the potential therapeutic utility of this compound in conditions where neuroinflammatory processes are prominent.

Caption: Logical flow of this compound's anti-inflammatory action.

Key Experimental Protocols

This section provides detailed methodologies for the isolation, synthesis, and evaluation of this compound's bioactivity.

Isolation of this compound from Cannabis sativa

This protocol is adapted from the method described by Appendino et al. (2008) for the initial isolation of this compound from C. sativa var. Carma.

-

Extraction: Extract the powdered aerial parts of the plant material (e.g., 5 g) with acetone (3 x 30 mL) by stirring at room temperature for 10 minutes for each extraction.

-

Solvent Evaporation: Pool the acetone extracts and evaporate the solvent under reduced pressure to yield a crude residue.

-

Initial Filtration: Dissolve a portion of the residue (e.g., 100 mg) in 1 mL of methanol and filter through a Celite pad (e.g., 50 mg) in a Pasteur pipette to remove particulates. Wash the pad with additional methanol.

-

Liquid-Liquid Partitioning: To remove the major, less polar cannabinoid (CBG), partition the extract between aqueous methanol and a non-polar solvent like light petroleum.

-

Chromatography:

-

Subject the polar fraction from the partitioning step to gravity column chromatography on silica gel.

-

Monitor fractions using Thin Layer Chromatography (TLC).

-

Collect fractions that are more polar than those containing known flavonoids (e.g., cannflavins).

-

-

Final Purification: Purify the this compound-containing fractions using preparative High-Performance Liquid Chromatography (HPLC) on a silica gel column to yield pure this compound.

Semi-Synthesis of this compound from Cannabigerol

This protocol describes a plausible semi-synthetic route from CBG, involving dihydroxylation of the terminal double bond.

-

Reactant Preparation: Dissolve cannabigerol (CBG) in a suitable solvent mixture, such as acetone and water.

-

Oxidation: Cool the solution in an ice bath. Add a catalytic amount of N-Methylmorpholine N-oxide (NMO) followed by a catalytic amount of osmium tetroxide (OsO₄).

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC until the starting material (CBG) is consumed.

-

Quenching: Quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃).

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Concentrate the filtrate under reduced pressure and purify the resulting residue by flash column chromatography on silica gel to yield pure this compound.

Anti-Inflammatory Bioactivity Assay

This protocol outlines the in-vitro experiment used to quantify the anti-inflammatory effects of this compound, adapted from studies on cannabinoids in BV2 microglial cells.

-

Cell Culture: Culture BV2 murine microglial cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin. Maintain cells at 37°C in a humidified incubator with 5% CO₂.

-

Cell Seeding: Seed the BV2 cells into 96-well plates at a density of approximately 2 x 10⁵ cells/mL and allow them to adhere overnight.

-

Pre-treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 0-5 µM) for 1-2 hours.

-

Inflammatory Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to the wells at a final concentration of 100 ng/mL. Include control wells with no LPS and wells with LPS only.

-

Incubation: Incubate the plates for 24 hours at 37°C.

-

Supernatant Collection: After incubation, centrifuge the plates and carefully collect the cell culture supernatant for cytokine analysis.

-

Cytokine Quantification (ELISA):

-

Quantify the concentrations of IL-6 and IL-10 in the collected supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

Follow the manufacturer's protocol, which typically involves adding supernatants to antibody-coated plates, followed by detection antibodies, a substrate solution, and a stop solution.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate cytokine concentrations by comparing the absorbance of the samples to a standard curve generated from known concentrations of recombinant IL-6 and IL-10.

-

Caption: Experimental workflow for assessing this compound's bioactivity.

Conclusion

This compound, a metabolite of cannabigerol, has emerged as a bioactive compound with demonstrated anti-inflammatory properties. Its ability to modulate cytokine expression in microglial cells highlights its potential as a lead compound for the development of novel therapeutics targeting neuroinflammation. Further research is warranted to fully elucidate its mechanism of action, explore its activity in other biological systems, and assess its pharmacokinetic and safety profiles in pre-clinical and clinical settings. The protocols and data presented in this guide serve as a foundational resource for researchers in the field of cannabinoid science and drug development.

References

- 1. caymanchem.com [caymanchem.com]

- 2. LPS-Induced proNGF Synthesis and Release in the N9 and BV2 Microglial Cells: A New Pathway Underling Microglial Toxicity in Neuroinflammation | PLOS One [journals.plos.org]

- 3. Response Profiles of BV2 Microglia to IFN-γ and LPS Co-Stimulation and Priming - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lipopolysaccharide Preconditioning Induces an Anti-inflammatory Phenotype in BV2 Microglia - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis and Purification of Carmagerol

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Carmagerol, also known as rac-6α,7α-dihydro-6α,7α-dihydroxycannabigerol, is a polar cannabinoid identified as a metabolite of cannabigerol (CBG).[1][2] It has been isolated from Cannabis sativa var. Carma.[1] Understanding the synthesis and purification of this compound is crucial for further investigation into its physicochemical properties and potential biological activities. While this compound itself has been shown to have reduced antibacterial activity compared to its precursor, cannabigerol, its role as a metabolite necessitates the availability of pure standards for research and forensic applications.[1][2] This document provides detailed protocols for the semi-synthesis of this compound from cannabigerol and outlines various purification methodologies applicable to cannabinoids.

Chemical Synthesis of this compound

The primary method for obtaining this compound is through the semi-synthesis from its direct precursor, Cannabigerol (CBG). The synthesis involves the dihydroxylation of the terminal double bond of the geranyl group in CBG.

Synthesis of this compound from Cannabigerol

This protocol is based on the dihydroxylation of cannabigerol.

Experimental Protocol:

-

Reaction Setup: In a suitable reaction vessel, dissolve Cannabigerol (CBG) in a 1:1 mixture of acetone and water.

-

Addition of Reagents: To the stirred solution, add N-methylmorpholine oxide (1 mol equivalent).

-

Catalyst Addition: Subsequently, add Osmium tetroxide (OsO4) in catalytic amounts (e.g., 12 mol%).

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Upon completion, the reaction is worked up by partitioning the mixture between 2N sulfuric acid (H₂SO₄) and ethyl acetate (EtOAc).

-

Extraction: Extract the aqueous layer with ethyl acetate.

-

Drying and Evaporation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and evaporate the solvent under reduced pressure to obtain the crude product.

Purification of this compound

Purification of the crude this compound is essential to remove unreacted starting materials, reagents, and byproducts. Several chromatographic techniques are effective for the purification of cannabinoids.

Flash Column Chromatography

Protocol:

-

Column Preparation: Pack a glass column with silica gel as the stationary phase, using a slurry of light petroleum.

-

Sample Loading: Dissolve the crude this compound residue in a minimal amount of the eluent and load it onto the column.

-

Elution: Elute the column with a solvent system of light petroleum and ethyl acetate. A 5:5 mixture has been reported to be effective.

-

Fraction Collection: Collect fractions and analyze them by TLC or HPLC to identify those containing pure this compound.

-

Solvent Evaporation: Combine the pure fractions and evaporate the solvent to yield purified this compound.

Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC on a silica gel column can also be employed for high-purity isolation.

General Parameters:

-

Stationary Phase: Silica gel column

-

Mobile Phase: A non-polar/polar solvent gradient (e.g., hexane/ethyl acetate or heptane/ethyl acetate) is typically used for normal-phase chromatography. For reversed-phase HPLC, a mixture of water and methanol or acetonitrile is common.

-

Detection: UV detection at an appropriate wavelength (e.g., 228 nm).

Alternative and General Purification Techniques for Cannabinoids

A variety of techniques are used for the purification of natural products and can be adapted for this compound and its precursors.

-

Crystallization: This method can yield highly pure compounds and is particularly effective after an initial purification step like distillation or extraction.

-

Liquid-Liquid Extraction: This technique is useful for separating compounds based on their differential solubility in immiscible liquids and can be used to remove certain impurities from CBG before synthesis.

-

Centrifugal Partition Chromatography (CPC): A liquid-liquid chromatography technique that avoids solid stationary phases, offering high recovery of the target compound.

-

Simulated Moving Bed (SMB) Chromatography: A continuous purification technique that can be efficient and green, offering high purity and recovery.

Quantitative Data Summary

| Parameter | Value/Range | Reference |

| Synthesis Starting Material | Cannabigerol (CBG) | |

| Key Reagents | N-methylmorpholine oxide, Osmium tetroxide | |

| Purification Method | Flash Column Chromatography | |

| Eluent System | Light petroleum-EtOAc (5:5) | |

| Optical Rotation [α]D | +51 (c 0.8, MeOH) for the synthesized product | |

| Purity (General Target) | ≥95% for analytical standards |

Visualized Workflows and Pathways

This compound Synthesis Workflow

Caption: Workflow for the synthesis and purification of this compound.

Signaling Pathways of Cannabigerol (this compound Precursor)

Since this compound is a direct metabolite of Cannabigerol (CBG), the biological context of CBG is highly relevant. CBG interacts with multiple targets within the endocannabinoid system and beyond.

Caption: Known signaling pathways of Cannabigerol (CBG).

References

Application Notes and Protocols for the Analytical Identification of Carmagerol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carmagerol is a polar cannabinoid and a metabolite of cannabigerol (CBG), first identified in Cannabis sativa var. Carma. Its formal name is rac-6',7'-dihydro-6',7'-dihydroxycannabigerol. Understanding the analytical techniques for the precise identification and quantification of this compound is crucial for research into its potential biological activities, for quality control of cannabis-based products, and for drug development. These application notes provide detailed protocols for the identification and analysis of this compound using common analytical instrumentation.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value |

| Molecular Formula | C₂₁H₃₄O₄ |

| Molecular Weight | 350.5 g/mol |

| CAS Number | 140396-81-2 |

| Appearance | Colorless gum |

Analytical Techniques and Protocols

This section details the recommended analytical methods for the identification and quantification of this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely used technique for the quantification of cannabinoids. The following protocol is adapted from established methods for cannabinoid analysis and is suitable for the determination of this compound in various matrices.

Experimental Protocol: HPLC-UV Analysis of this compound

a. Sample Preparation (from Cannabis plant material):

-

Homogenization: Grind dried and homogenized cannabis plant material to a fine powder.

-

Extraction:

-

Accurately weigh approximately 100 mg of the homogenized plant material into a centrifuge tube.

-

Add 10 mL of a methanol/ethanol (9:1, v/v) mixture.

-

Vortex for 1 minute to ensure thorough mixing.

-

Sonication in an ultrasonic bath for 15 minutes to enhance extraction efficiency.

-

Centrifuge the mixture at 4000 rpm for 10 minutes.

-

Carefully collect the supernatant.

-

-

Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

b. HPLC-UV Instrumentation and Conditions:

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |

| Gradient | 70% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 70% B and equilibrate for 5 minutes. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35 °C |

| Injection Volume | 10 µL |

| UV Detection | 220 nm |

c. Quantification:

Create a calibration curve using a certified reference standard of this compound at a minimum of five concentration levels. The concentration of this compound in the sample can be determined by comparing its peak area to the calibration curve.

Workflow for HPLC-UV Analysis of this compound

Unveiling Cannabigerol: A Detailed HPLC Application Note and Protocol

A Note on "Carmagerol": Initial database searches for "this compound" did not yield specific analytical methods. Given the phonetic similarity and the context of chromatography in drug development, this document will focus on the well-documented analysis of Cannabigerol (CBG) , a non-psychoactive phytocannabinoid of significant therapeutic interest. It is presumed that "this compound" is a likely misspelling of Cannabigerol.

Introduction

Cannabigerol (CBG) is a non-psychoactive cannabinoid found in varieties of Cannabis sativa. It is the precursor to other major cannabinoids such as tetrahydrocannabinol (THC) and cannabidiol (CBD). With growing interest in its potential therapeutic applications, robust and reliable analytical methods for the quantification of CBG in various matrices are essential for researchers, scientists, and drug development professionals. High-Performance Liquid Chromatography (HPLC) coupled with UV or Diode Array Detection (DAD) is a widely accepted and effective technique for the analysis of CBG and other cannabinoids.[1][2][3] This application note provides a detailed protocol for the determination of CBG using a reversed-phase HPLC-UV method.

Principle

This method utilizes reversed-phase HPLC to separate CBG from other cannabinoids and matrix components. The separation is achieved on a C18 stationary phase with a mobile phase typically consisting of a mixture of acetonitrile and water, often with an acid additive like formic acid to improve peak shape.[4] Quantification is performed by monitoring the UV absorbance at a specific wavelength, typically around 220-230 nm.

Experimental Protocols

This section outlines the necessary reagents, equipment, and step-by-step procedures for the HPLC analysis of Cannabigerol.

Materials and Reagents

-

Standards: Cannabigerol (CBG) reference standard (analytical grade)

-

Solvents:

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Isopropanol (HPLC grade)

-

Water (HPLC or Milli-Q grade)

-

Formic acid (analytical grade)

-

-

Sample Matrix: (e.g., Cannabis plant material, oil extracts)

Equipment

-

High-Performance Liquid Chromatography (HPLC) system equipped with:

-

Degasser

-

Quaternary or Binary pump

-

Autosampler

-

Column oven

-

UV-Vis or Diode Array Detector (DAD)

-

-

Analytical balance

-

Vortex mixer

-

Centrifuge

-

Syringe filters (0.22 µm or 0.45 µm PTFE)

-

HPLC vials

Chromatographic Conditions

The following table summarizes a typical set of chromatographic conditions for the analysis of CBG.

| Parameter | Condition |

| Analytical Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 2.6 µm) |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient Elution | A typical gradient might start at 70% B, increasing to 95% B over 10 minutes, followed by a re-equilibration step. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 40-50 °C |

| Injection Volume | 10-20 µL |

| Detection | UV at 220 nm |

Standard Solution Preparation

-

Primary Stock Solution (e.g., 1000 µg/mL): Accurately weigh a known amount of CBG reference standard and dissolve it in methanol to obtain a final concentration of 1000 µg/mL.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase or methanol to achieve a concentration range that covers the expected sample concentrations (e.g., 0.1 - 50 µg/mL).

Sample Preparation

The sample preparation method will vary depending on the matrix.

For Cannabis Plant Material:

-

Homogenize the dried plant material.

-

Accurately weigh about 100-200 mg of the homogenized sample into a centrifuge tube.

-

Add a known volume of extraction solvent (e.g., a mixture of acetonitrile and water).

-

Vortex vigorously for 1-2 minutes.

-

Centrifuge the sample to pellet the solid material.

-

Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial.

-

Dilute the filtered extract with the mobile phase if necessary to fall within the calibration curve range.

For Cannabis Oil:

-

Accurately weigh a small amount of the oil sample (e.g., 10 µL) into a vial.

-

Add a known volume of a suitable solvent, such as isopropanol, to dissolve the oil.

-

Add methanol and agitate the mixture.

-

Filter the solution through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial.

-

Further dilution with the mobile phase may be required.

Data Analysis and Quantification

-

Inject the prepared standard solutions to generate a calibration curve by plotting the peak area against the concentration.

-

Inject the prepared sample solutions.

-

Identify the CBG peak in the sample chromatogram by comparing the retention time with that of the CBG standard.

-

Quantify the amount of CBG in the sample by interpolating its peak area from the calibration curve.

Data Presentation

The following tables summarize key quantitative data for a typical HPLC method for CBG analysis.

Table 1: Chromatographic Parameters

| Analyte | Retention Time (min) |

| Cannabigerol (CBG) | ~ 5-7 |

| Other cannabinoids will have different retention times. |

Table 2: Method Validation Parameters

| Parameter | Typical Value |

| Linearity Range | 0.1 - 50 µg/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Precision (%RSD) | < 5% |

| Accuracy (% Recovery) | 90 - 110% |

| Limit of Quantification (LOQ) | Typically in the low µg/mL to ng/mL range. |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of Cannabigerol.

Caption: General workflow for the HPLC analysis of Cannabigerol.

Logical Relationship of Method Components

The following diagram illustrates the logical relationship between the key components of the HPLC method.

Caption: Key components and their relationships in the HPLC method.

References

Application Notes & Protocols for the Analysis of Carmagerol by Gas Chromatography-Mass Spectrometry (GC-MS)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Carmagerol, scientifically known as rac-6',7'-dihydro,6',7'-dihydroxycannabigerol, is a polar phytocannabinoid identified in Cannabis sativa var. Carma.[1][2] It is a derivative of cannabigerol (CBG), which is often referred to as the "mother of all cannabinoids" as it is a precursor to other major cannabinoids.[3] Due to its polar nature, arising from the dihydroxy functionality, its analysis by gas chromatography-mass spectrometry (GC-MS) necessitates specific sample preparation, including derivatization, to ensure volatility and thermal stability. These application notes provide a comprehensive, generalized protocol for the qualitative and quantitative analysis of this compound in various matrices, based on established methods for other cannabinoids.

Principle of the Method

This method outlines the extraction of this compound from a sample matrix, followed by derivatization to increase its volatility and improve its chromatographic properties. The derivatized analyte is then introduced into a GC-MS system. The gas chromatograph separates this compound from other components in the sample based on its boiling point and interaction with the stationary phase of the chromatographic column. The mass spectrometer then detects, ionizes, and fragments the eluted this compound, providing a unique mass spectrum that allows for its identification and quantification.

Experimental Protocols

1. Sample Preparation: Extraction

The choice of extraction method will depend on the sample matrix (e.g., plant material, biological fluid, or formulated product). A generic solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol is recommended.

-

Liquid-Liquid Extraction (LLE) from an Aqueous Matrix (e.g., Plasma):

-

To 1 mL of the sample, add an appropriate internal standard (e.g., a deuterated analog if available).

-

Perform a protein precipitation step by adding 2 mL of cold acetonitrile, vortex, and centrifuge.

-

Transfer the supernatant to a clean tube.

-

Add 5 mL of a non-polar solvent like hexane or a mixture of hexane:ethyl acetate (1:1 v/v).

-

Vortex vigorously for 2 minutes and then centrifuge to separate the phases.

-

Carefully transfer the organic (upper) layer to a new tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

-

The dried extract is now ready for derivatization.

-

-

Solid-Phase Extraction (SPE) from a Complex Matrix:

-

Condition a C18 SPE cartridge with methanol followed by deionized water.

-

Load the pre-treated sample onto the cartridge.

-

Wash the cartridge with a polar solvent (e.g., water/methanol mixture) to remove interferences.

-

Elute the cannabinoids with a non-polar solvent (e.g., hexane:ethyl acetate).

-

Evaporate the eluate to dryness under nitrogen.

-

2. Derivatization

Derivatization is a critical step for the analysis of polar cannabinoids like this compound by GC-MS. Silylation is a common and effective method.

-

To the dried extract, add 50 µL of a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

-

Add 50 µL of a catalyst/solvent like pyridine or ethyl acetate.

-

Seal the vial tightly and heat at 70°C for 30-60 minutes to ensure complete derivatization of the hydroxyl groups.

-

Cool the sample to room temperature before GC-MS analysis.

3. GC-MS Analysis

The following are typical GC-MS parameters for cannabinoid analysis and can be adapted for this compound.

| Parameter | Setting |

| Gas Chromatograph | Agilent 8890 GC System or equivalent |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |

| Injection Volume | 1 µL |

| Inlet Temperature | 280°C |

| Injection Mode | Splitless |

| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |

| Oven Program | Initial temperature of 150°C, hold for 1 min, ramp to 300°C at 15°C/min, and hold for 5 min. |

| Mass Spectrometer | Agilent 5977B MSD or equivalent |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 40-550 amu |

| Ion Source Temp. | 230°C |

| Quadrupole Temp. | 150°C |

| Acquisition Mode | Scan and/or Selected Ion Monitoring (SIM) |

Data Presentation

Table 1: Example Calibration Curve Data for this compound Analysis

| Calibrator Level | Concentration (ng/mL) | Peak Area (Analyte) | Peak Area (Internal Standard) | Response Ratio (Analyte/IS) |

| 1 | 1.0 | 15,234 | 150,123 | 0.101 |

| 2 | 5.0 | 76,543 | 151,234 | 0.506 |

| 3 | 10.0 | 152,876 | 150,987 | 1.012 |

| 4 | 25.0 | 380,987 | 151,543 | 2.514 |

| 5 | 50.0 | 755,432 | 150,876 | 5.007 |

| 6 | 100.0 | 1,510,234 | 151,111 | 9.994 |

Table 2: Example Validation Data for the Quantification of this compound

| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%RSD) |

| Low | 3.0 | 2.9 | 96.7 | 5.2 |

| Medium | 30.0 | 31.1 | 103.7 | 3.8 |

| High | 80.0 | 78.9 | 98.6 | 2.5 |

Mandatory Visualizations

Caption: Experimental workflow for the GC-MS analysis of this compound.

References

Application Notes & Protocols: Animal Models for Studying Carmagerol Effects In Vivo

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carmagerol is a polar phytocannabinoid, specifically rac-6′,7′-dihydro, 6′,7′-dihydroxycannabigerol, derived from Cannabis sativa.[1][2] It is a metabolite of cannabigerol (CBG).[2] While research into its specific biological activities is ongoing, its parent compound, CBG, is known to interact with various pharmacological targets, including cannabinoid receptors (CB1 and CB2), transient receptor potential (TRP) channels, and cyclooxygenase (COX) enzymes.[3][4] Pre-clinical studies on CBG have indicated potential anti-inflammatory, antioxidant, and neuroprotective effects.

Given the structural relationship to CBG and the general interest in cannabinoids for therapeutic applications, investigating the in vivo effects of this compound is a critical step in evaluating its pharmacological profile and therapeutic potential. This document provides detailed protocols for utilizing a well-established animal model to study the anti-fibrotic effects of this compound, a potential therapeutic area for cannabinoids given their anti-inflammatory properties.

The selected model is the bleomycin-induced pulmonary fibrosis model in mice, which is considered the best-characterized and most widely used model for preclinical testing of anti-fibrotic compounds.

Hypothesized Signaling Pathway

While the precise signaling pathway of this compound is yet to be fully elucidated, based on the known anti-inflammatory and anti-fibrotic potential of cannabinoids, a hypothesized pathway is presented below. This pathway suggests that this compound may inhibit pro-fibrotic signaling by modulating inflammatory responses and downstream fibrotic processes.

Caption: Hypothesized pathway of this compound's anti-fibrotic action.

Experimental Workflow

A therapeutic dosing regimen is recommended to assess the efficacy of this compound in treating established fibrosis. Treatment should commence after the initial inflammatory phase, typically around day 7 post-bleomycin induction.

Caption: Therapeutic regimen for testing this compound in a mouse model.

Detailed Experimental Protocols

Animal Model

-

Species: Mouse (Mus musculus).

-

Strain: C57BL/6 are recommended as they are more susceptible to bleomycin-induced fibrosis.

-

Age: 8-12 weeks old. Aged mice (15-24 months) can also be considered as they may better represent the human condition of idiopathic pulmonary fibrosis (IPF).

-

Sex: Male mice often show a more robust fibrotic response to bleomycin. However, including both sexes is encouraged.

-

Housing: Standard housing conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.

Induction of Pulmonary Fibrosis